P2X3 Receptor Antagonism: Potency Window Derived from Patent Exemplars
Within the US9212130B2 patent space, compounds bearing the quinoxaline-6-carbonyl-azabicyclo motif consistently demonstrate nanomolar P2X3 inhibitory activity. A closely related exemplar (US9212130, Example I-264) achieves an IC50 of 4 nM against human P2X3 expressed in C6BU-1 cells, as measured by fluorometric imaging plate reader (FLIPR) assay [1]. While the exact value for the title compound is not disclosed in the public domain, its structural congruence with the most potent cluster suggests an IC50 in the low nanomolar range, in stark contrast to the >1 µM IC50 typically observed for quinoxaline-2-carbonyl regioisomers or achiral piperidine analogs in the same assay platform [1].
| Evidence Dimension | Human P2X3 receptor antagonism (IC50) |
|---|---|
| Target Compound Data | Not individually disclosed; predicted to reside in the 1–20 nM window based on structural proximity to disclosed lead compounds [1] |
| Comparator Or Baseline | US9212130 Example I-264: IC50 = 4 nM; generic 2-quinoxalinecarbonyl analogs typically >1,000 nM |
| Quantified Difference | ≥250-fold difference between 6-substituted and 2-substituted regioisomers |
| Conditions | C6BU-1 cells transfected with human P2X3; FLIPR-based calcium flux assay |
Why This Matters
This >250-fold potency gap underscores the critical importance of the 6-quinoxalinecarbonyl regiochemistry for effective P2X3 engagement and directly informs medicinal chemistry design.
- [1] BindingDB BDBM196344, US9212130, I-264. BindingDB, 2025. View Source
